molecular formula C17H23NO3 B5736693 Ethyl 1-(3,5-dimethylbenzoyl)piperidine-4-carboxylate

Ethyl 1-(3,5-dimethylbenzoyl)piperidine-4-carboxylate

Cat. No.: B5736693
M. Wt: 289.4 g/mol
InChI Key: GRTXKHAPBVGYLZ-UHFFFAOYSA-N
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Description

Ethyl 1-(3,5-dimethylbenzoyl)piperidine-4-carboxylate is a synthetic organic compound belonging to the piperidine family. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound features a piperidine ring substituted with an ethyl ester group and a 3,5-dimethylbenzoyl group, making it a valuable intermediate in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3,5-dimethylbenzoyl)piperidine-4-carboxylate typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Benzoyl Group: The 3,5-dimethylbenzoyl group is introduced via Friedel-Crafts acylation using 3,5-dimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves esterification of the piperidine ring with ethyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,5-dimethylbenzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(3,5-dimethylbenzoyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(3,5-dimethylbenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate
  • Ethyl 1-(3,4-dimethylbenzoyl)piperidine-4-carboxylate

Uniqueness

Ethyl 1-(3,5-dimethylbenzoyl)piperidine-4-carboxylate is unique due to its specific substitution pattern on the benzoyl group, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds helps highlight its distinct characteristics and potential advantages in various applications.

Properties

IUPAC Name

ethyl 1-(3,5-dimethylbenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-4-21-17(20)14-5-7-18(8-6-14)16(19)15-10-12(2)9-13(3)11-15/h9-11,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTXKHAPBVGYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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